![molecular formula C9H14O2 B1467846 4-甲基双环[2.2.1]庚烷-1-羧酸 CAS No. 952403-56-4](/img/structure/B1467846.png)

4-甲基双环[2.2.1]庚烷-1-羧酸

描述

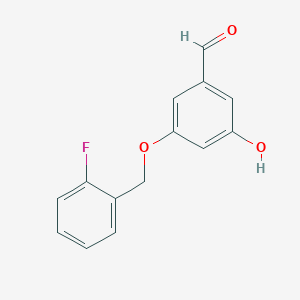

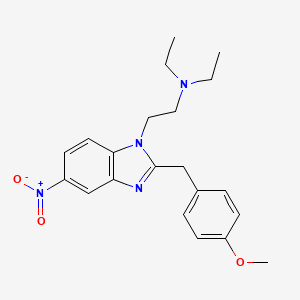

“4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” is a molecule that contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Molecular Structure Analysis

The molecular structure of “4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” is characterized by a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .

Chemical Reactions Analysis

The chemical reactions involving “4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” are typically facilitated by organocatalysis . The reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .

科学研究应用

Asymmetric Synthesis

The bicyclic structure of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid makes it an excellent candidate for asymmetric synthesis. This process is crucial for creating molecules with specific chirality—a property important in the pharmaceutical industry where the orientation of a molecule can determine its interaction with biological systems. The compound’s carboxylate group is particularly versatile, allowing for various transformations that are essential in the synthesis of enantiomerically pure compounds .

Organocatalysis

This compound plays a significant role in organocatalysis, particularly in reactions that form [4 + 2] cycloadditions . Organocatalysts are catalysts that are composed of carbon-based molecules, which are often more sustainable and can be used under milder conditions than traditional metal-based catalysts. The use of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid in organocatalysis can lead to highly enantioselective reactions, a desirable outcome for producing specific isomers of a substance .

Drug Discovery

The bicyclic core of this compound is a feature in several drug candidates. Its structure is embedded in compounds with various functions, including bioactive natural products like camphor and sordarins. The development of functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of biologically significant molecules, making it highly desirable for drug discovery applications .

Chiral Ligands for Catalysis

Chiral ligands are essential for achieving enantioselectivity in catalytic reactions. 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can serve as a precursor for the synthesis of chiral ligands used in transition-metal catalysis. These ligands are crucial for producing single-enantiomer products, which are important in creating drugs with the correct therapeutic effect .

Molecular Architecture Studies

The compound’s unique molecular architecture, with its bicyclic core, allows researchers to study the effects of bridgehead carbon presence on molecular properties. This understanding is valuable in the design of new molecules with desired physical and chemical characteristics, which can be applied in various fields, including materials science and pharmaceuticals .

Synthetic Approach Development

Researchers are interested in developing synthetic approaches that allow direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead. The compound’s structure provides a basis for such synthetic methods, which are important for the efficient production of complex molecules with potential applications in medicine and industry .

作用机制

Target of Action

It is known that the compound is a part of a class of molecules that have various functions and are embedded in numerous compounds .

Mode of Action

The mode of action of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

Biochemical Pathways

The compound is part of a class of molecules that are known to be involved in various biochemical processes .

Result of Action

The compound is part of a class of molecules that are known to have various functions .

未来方向

属性

IUPAC Name |

4-methylbicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-8-2-4-9(6-8,5-3-8)7(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDZCJZFEGWLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)

![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)

![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)

![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)